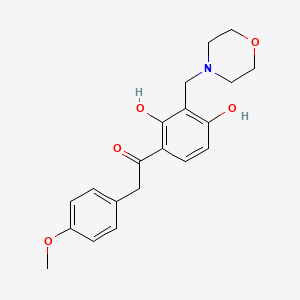

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone

Beschreibung

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone is a substituted hydroxyacetophenone derivative characterized by a morpholinomethyl group at the 3-position of the dihydroxyphenyl ring and a 4-methoxyphenyl ethanone moiety.

Eigenschaften

IUPAC Name |

1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-25-15-4-2-14(3-5-15)12-19(23)16-6-7-18(22)17(20(16)24)13-21-8-10-26-11-9-21/h2-7,22,24H,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEYZDNGILBNQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone, also known by its CAS number 658063-54-8, is a synthetic compound with potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C12H15NO4 and a molecular weight of 251.28 g/mol. Its structure includes two hydroxyl groups and a morpholinomethyl moiety, which enhances its solubility and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular receptors. It is believed to inhibit enzyme activity by binding to active or allosteric sites, thus altering the enzyme's function. This interaction can modulate signal transduction pathways within cells, impacting cellular responses.

Biological Activities

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

- Anticancer Potential : Research indicates that it may inhibit the proliferation of certain cancer cell lines. For instance, studies have shown that derivatives of similar compounds demonstrate significant antiproliferative effects against various human cancer cell lines, including breast and cervical cancers .

- Enzyme Inhibition : The compound has been implicated in the inhibition of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases characterized by dysregulated metabolism.

Study 1: Antiproliferative Effects

In vitro evaluations of related compounds have demonstrated their ability to inhibit cancer cell growth. For instance, N-benzyl-substituted aminodiols showed considerable growth-inhibiting capacities against gynecological cancer cell lines . The IC50 values for these compounds ranged from 4.38 to 7.49 μM for malignant cells, indicating promising anticancer potential.

Study 2: Enzyme Interaction

Another study focused on the docking studies of similar compounds targeting protein kinases such as AKT and ALK. The results indicated high binding affinities, suggesting that these compounds could effectively modulate kinase activity involved in cancer progression .

Comparative Analysis

The biological activity of 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone can be compared with other phenolic compounds exhibiting similar structures:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone | Structure | Antioxidant |

| 1-(2-hydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone | Structure | Enzyme inhibition |

This table highlights how variations in substitution patterns can influence biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related hydroxyacetophenones, focusing on substituents, molecular properties, and bioactivity:

Structural and Functional Insights

- Morpholinomethyl vs. Methyl/Alkyl Substituents: The morpholinomethyl group in the target compound introduces a tertiary amine and ether oxygen, improving hydrogen-bonding capacity and solubility compared to hydrophobic methyl or alkyl chains (e.g., 3-methylbutyl in ). This may enhance bioavailability and membrane permeability .

- Methoxy vs. Hydroxy Groups: The 4-methoxyphenyl ethanone moiety in the target compound balances lipophilicity and electron-donating effects, contrasting with the 4-hydroxyphenyl group in , which may increase oxidative instability.

- Bioactivity: Compounds with piperazine or morpholine rings (e.g., ) often exhibit enhanced antimicrobial and antifungal activities due to interactions with microbial enzymes or membranes. The target compound’s morpholinomethyl group may similarly potentiate such effects compared to non-heterocyclic analogs .

Pharmacological Potential

- Antimicrobial Activity: Thiosemicarbazone derivatives of 1-(4-methoxyphenyl)ethanone () show moderate activity against E. coli and S. aureus. The target compound’s morpholine group could enhance this via improved target binding or solubility .

- Enzyme Inhibition: Hydroxyacetophenones with bulky substituents (e.g., 3-methylbutyl in ) may inhibit cytochrome P450 enzymes, whereas morpholine’s electron-rich structure could modulate selectivity for other targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.